σ1 Receptor Affinity: 7- to 12-Fold Differentiation vs. Benzofuran Spirocyclic Analog
In a direct head-to-head radioligand binding comparison, the 1'-benzyl derivative of the furo[2,3-b]pyridine spiro-piperidine scaffold (compound 2a) exhibited σ1 receptor affinity of Ki = 4.9–10 nM, compared to the benzofuran analog (spiro[benzofuran-1,4'-piperidine], compound 1) which showed Ki = 1.14 nM [1]. This represents a 7- to 12-fold reduction in σ1 affinity upon replacing the benzofuran benzene ring with a pyridine ring [1]. The affinity loss is mechanistically attributed to the reduced electron density of the pyridine ring relative to the benzene ring [1].
| Evidence Dimension | σ1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.9–10 nM (as 1'-benzyl-spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine], compound 2a) |
| Comparator Or Baseline | Benzofuran analog 1 (spiro[benzofuran-1,4'-piperidine]): Ki = 1.14 nM |
| Quantified Difference | 7- to 12-fold lower σ1 affinity (ratio ≈ 4.3–8.8) |
| Conditions | Radioligand competition assay using guinea pig brain membrane preparations and [³H]-(+)-pentazocine as σ1-selective radioligand |
Why This Matters
The quantitative affinity difference demonstrates that the electron-deficient furo[2,3-b]pyridine core produces distinct pharmacological outcomes not achievable with benzofuran-based scaffolds, informing target-specific ligand design decisions.
- [1] Miyata, K., Schepmann, D., Wünsch, B. Synthesis and σ receptor affinity of regioisomeric spirocyclic furopyridines. European Journal of Medicinal Chemistry, 2014, 83, 709–716. DOI: 10.1016/j.ejmech.2014.06.073. PMID: 25016157. View Source
